2,4-Dimethylpent-4-enenitrile
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Overview
Description
2,4-Dimethylpent-4-enenitrile is an organic compound with the molecular formula C7H11N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical syntheses and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylpent-4-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
In industrial settings, this compound can be produced through a one-pot reaction involving an alpha-methyl-aryl ethylene compound and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine. This method is environmentally friendly, with mild reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
2,4-Dimethylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
2,4-Dimethylpent-4-enenitrile acts as a synthetic intermediate, participating in various chemical reactions to form imines and carbonitriles. These reactions involve nucleophilic addition to the nitrile group, leading to the formation of new carbon-nitrogen bonds. The compound’s reactivity is primarily due to the presence of the cyano group, which can undergo various transformations under different conditions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-pentenenitrile: Similar in structure but with different substitution patterns.
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the nitrile group.
Uniqueness
2,4-Dimethylpent-4-enenitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
57402-44-5 |
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Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
2,4-dimethylpent-4-enenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h7H,1,4H2,2-3H3 |
InChI Key |
MXVRFPSJYIKHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C)C#N |
Origin of Product |
United States |
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